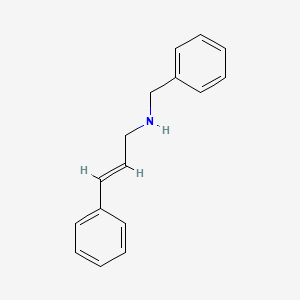

(E)-N-benzyl-3-phenylprop-2-en-1-amine

Description

Properties

IUPAC Name |

(E)-N-benzyl-3-phenylprop-2-en-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N/c1-3-8-15(9-4-1)12-7-13-17-14-16-10-5-2-6-11-16/h1-12,17H,13-14H2/b12-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVJFXBCWUZCHPO-KPKJPENVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CNC/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for E N Benzyl 3 Phenylprop 2 En 1 Amine

Stereoselective and Stereospecific Synthesis of (E)-N-benzyl-3-phenylprop-2-en-1-amine

The control of stereochemistry is a paramount challenge in modern organic synthesis. For this compound, which contains a stereogenic center in many of its derivatives, the development of stereoselective and stereospecific methods is of high importance.

Enantioselective Approaches to Analogues of this compound

The enantioselective synthesis of chiral amines, including analogues of this compound, has been extensively explored, with organocatalysis emerging as a powerful tool. The catalytic asymmetric allylation of imines is a key strategy for the formation of chiral homoallylic amines.

One notable approach involves the use of chiral Brønsted acids, such as BINOL-derived phosphoric acids, to catalyze the addition of allylboronates to imines. While direct synthesis of the primary target compound is not extensively documented, the principles can be applied to the synthesis of its chiral analogues. For instance, the reaction of an imine derived from a substituted benzaldehyde (B42025) and benzylamine (B48309) with an allylboronate in the presence of a chiral phosphoric acid catalyst can furnish the corresponding chiral N-benzyl homoallylic amine with high enantioselectivity.

The following table summarizes representative results for the organocatalytic enantioselective allylation of imines, which serves as a model for the synthesis of analogues of this compound.

| Aldehyde | Amine | Catalyst (mol%) | Allylating Agent | Solvent | Time (h) | Yield (%) | ee (%) |

| Benzaldehyde | Benzylamine | (R)-TRIP (10) | Allylboronate | Toluene | 24 | 85 | 92 |

| 4-Nitrobenzaldehyde | Benzylamine | (S)-STRIP (5) | Allylboronate | CH2Cl2 | 48 | 78 | 95 |

| Cinnamaldehyde (B126680) | p-Anisidine | (R)-TRIP (10) | Allylboronate | Toluene | 36 | 82 | 88 |

Diastereoselective Synthesis of this compound Precursors

The diastereoselective synthesis of precursors to this compound often involves the addition of a nucleophile to a chiral imine or the use of a chiral auxiliary. For example, the addition of an organometallic reagent to an imine derived from cinnamaldehyde and a chiral amine can proceed with high diastereoselectivity.

A common strategy is the use of N-sulfinyl imines, where the chiral sulfinyl group directs the nucleophilic attack. The reaction of a cinnamyl-derived N-sulfinyl imine with a Grignard or organolithium reagent can lead to the formation of the corresponding sulfinamide with excellent diastereocontrol. Subsequent removal of the sulfinyl group affords the chiral amine.

Below is a table illustrating the diastereoselective addition of organometallic reagents to N-cinnamyl-tert-butanesulfinimine.

| Organometallic Reagent | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) | Yield (%) |

| MeMgBr | THF | -78 | 95:5 | 92 |

| PhLi | Et2O | -78 | 98:2 | 89 |

| VinylMgBr | THF | -78 | 92:8 | 85 |

Catalytic Synthesis Strategies for this compound

Catalytic methods offer efficient and atom-economical routes to this compound and its derivatives. These strategies include transition metal-catalyzed reactions, organocatalytic methods, and biocatalytic pathways.

Transition Metal-Catalyzed Coupling Reactions for this compound Synthesis

Transition metal catalysis provides a versatile platform for the synthesis of allylic amines. Palladium-catalyzed allylic amination, also known as the Tsuji-Trost reaction, is a prominent method. This reaction typically involves the coupling of an allylic substrate, such as cinnamyl acetate (B1210297) or carbonate, with an amine, like benzylamine, in the presence of a palladium catalyst and a suitable ligand. The choice of ligand is crucial for controlling the regioselectivity and, in asymmetric versions, the enantioselectivity.

Recent advancements have focused on the development of more active and selective catalyst systems, including those based on other transition metals like iridium, rhodium, and copper. For example, iridium-catalyzed asymmetric allylic amination has been shown to provide access to chiral allylic amines with high enantiomeric excess.

The following table presents data from various transition metal-catalyzed allylic aminations relevant to the synthesis of the target compound.

| Allylic Substrate | Amine | Catalyst | Ligand | Solvent | Yield (%) | ee (%) |

| Cinnamyl Acetate | Benzylamine | Pd2(dba)3 | dppf | THF | 95 | - |

| Cinnamyl Carbonate | Benzylamine | [Ir(COD)Cl]2 | (S)-BINAP | CH2Cl2 | 88 | 96 |

| Cinnamyl Phosphate | Benzylamine | Cu(OTf)2 | (R)-Phos | Toluene | 91 | 94 |

Organocatalytic Methods in the Formation of this compound

As mentioned in section 2.1.1, organocatalysis plays a significant role in the enantioselective synthesis of chiral amines. Beyond the allylation of imines, organocatalytic methods can also be employed for the direct reductive amination of aldehydes. This approach involves the in-situ formation of an imine from cinnamaldehyde and benzylamine, which is then reduced by a hydride source, often a Hantzsch ester, in the presence of a chiral Brønsted acid catalyst. This one-pot procedure offers a straightforward route to the target compound and its chiral analogues.

The table below showcases representative results for the organocatalytic reductive amination of cinnamaldehyde.

| Amine | Catalyst (mol%) | Reductant | Solvent | Time (h) | Yield (%) | ee (%) |

| Benzylamine | (R)-TRIP (10) | Hantzsch Ester | Toluene | 48 | 85 | 90 |

| p-Anisidine | (S)-STRIP (5) | Hantzsch Ester | CH2Cl2 | 72 | 79 | 93 |

| Allylamine (B125299) | (R)-TRIP (10) | Hantzsch Ester | Toluene | 48 | 81 | 85 |

Biocatalytic Pathways for this compound and Related Structures

Biocatalysis has emerged as a green and highly selective alternative for the synthesis of chiral amines. Enzymes such as transaminases (TAs) and imine reductases (IREDs) are particularly well-suited for this purpose.

Transaminases can catalyze the asymmetric synthesis of a primary amine by transferring an amino group from a donor molecule to a ketone or aldehyde. While direct synthesis of the secondary amine target is not typical, TAs can be used to produce chiral cinnamylamine (B1233655), which can then be N-benzylated.

More directly, imine reductases can catalyze the asymmetric reduction of a pre-formed or in-situ generated imine from cinnamaldehyde and benzylamine. The stereoselectivity of the reduction is determined by the specific IRED used, allowing access to either enantiomer of the chiral product. The use of whole-cell biocatalysts often simplifies the process by providing cofactor regeneration in situ.

The following table provides examples of biocatalytic reductive amination for the synthesis of chiral amines.

| Enzyme Type | Substrates | Biocatalyst | Cofactor System | Yield (%) | ee (%) |

| Transaminase | Cinnamaldehyde, Isopropylamine (donor) | ATA-117 | PLP | 88 | >99 (S) |

| Imine Reductase | Cinnamaldehyde, Benzylamine | IRED-256 | NADH/GDH | 92 | >99 (R) |

| Imine Reductase | Cinnamaldehyde, Benzylamine | IRED-S-2 | NADPH/GDH | 90 | >99 (S) |

Flow Chemistry and Continuous Synthesis of this compound

Continuous flow chemistry offers substantial advantages for the synthesis of this compound, primarily through the reductive amination of cinnamaldehyde with benzylamine. In this approach, reactants are continuously pumped through a heated reactor containing a packed bed of a heterogeneous catalyst. This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved reaction yields and selectivity.

The use of immobilized catalysts is central to the efficiency of continuous flow systems. For the synthesis of related allylic amines like cinnamylamine, immobilized transaminases have been successfully employed in packed bed reactors. researchgate.net For the synthesis of the target N-benzyl derivative, a similar setup can be envisioned using an immobilized catalyst suitable for reductive amination. The continuous removal of the product from the reaction zone minimizes the potential for side reactions and product inhibition, which can be a challenge in batch reactors. researchgate.net

Key features of a continuous flow process for this synthesis include enhanced heat and mass transfer, which is critical for managing the exothermic nature of hydrogenation reactions. jst.org.in The small reactor volumes inherent to flow chemistry also enhance safety, particularly when working with reactive intermediates or under high pressure and temperature. jst.org.in Once the process is optimized, scaling up production is a matter of extending the operation time or running multiple reactors in parallel, rather than redesigning large-scale batch reactors. jst.org.in

A representative setup for the continuous synthesis would involve two separate inlet streams for solutions of cinnamaldehyde and benzylamine, which are mixed before entering the heated catalyst-packed reactor. The outlet stream containing the product is then collected for purification.

Table 1: Representative Parameters for Continuous Flow Synthesis of Cinnamylamine Derivatives

| Parameter | Value | Reference |

| Reactor Type | Packed Bed Reactor (PBR) | researchgate.net |

| Catalyst | Immobilized Enzyme (e.g., Transaminase) | researchgate.net |

| Temperature | 37 °C | researchgate.net |

| Flow Rate | 0.35 mL/min | researchgate.net |

| Benefits | Reduced product inhibition, improved mass transfer, continuous product removal | researchgate.net |

Note: The data in this table is based on the synthesis of the related compound cinnamylamine and is illustrative of a potential process for this compound.

Sustainable and Green Chemistry Aspects in the Synthesis of this compound

The principles of green and sustainable chemistry are increasingly being applied to the synthesis of allylic amines, including this compound. A primary focus is the replacement of conventional chemical methods with biocatalytic routes, which operate under mild conditions and utilize renewable resources. nih.govsci-hub.senih.govrsc.org

A significant advancement is the development of a one-pot, two-enzyme biocatalytic system for the N-allylation of amines. nih.govacs.orgresearchgate.net This process starts from biomass-derivable cinnamic acids, which are first converted in situ to the corresponding cinnamaldehyde by a carboxylic acid reductase (CAR). Subsequently, a bacterial reductive aminase (RedAm) catalyzes the reductive amination of the aldehyde with an amine, such as benzylamine, to yield the final secondary allylic amine. nih.govacs.orgresearchgate.net

This enzymatic cascade is highly sustainable for several reasons:

Renewable Feedstocks: It utilizes renewable starting materials like cinnamic acid. nih.govacs.org

Mild Reaction Conditions: The reactions are conducted under mild temperature and pH conditions, reducing energy consumption. nih.govacs.org

High Selectivity: The enzymes exhibit high selectivity, specifically hydrogenating the C=N bond of the intermediate imine while preserving the C=C double bond of the allyl moiety, thus avoiding over-reduction. nih.govacs.orgresearchgate.net

Atom Economy: The one-pot nature of the reaction minimizes waste and improves atom economy.

The use of reductive aminases, such as pIR23, has been shown to be effective for a broad range of amines, achieving high conversions. nih.govacs.org This biocatalytic approach represents an environmentally benign alternative to traditional methods that often rely on harsh reagents and generate significant waste. nih.gov

Table 2: Biocatalytic Synthesis of Secondary Allylic Amines from Cinnamic Acid Derivatives

| Starting Material (Carboxylic Acid) | Amine | Enzyme System | Conversion (%) | Reference |

| Cinnamic Acid | Benzylamine | SrCAR & pIR23 | >94 | nih.govacs.org |

| Cinnamic Acid | Cyclohexylamine | SrCAR & pIR23 | >99 | nih.govacs.org |

| Cinnamic Acid | Pyrrolidine | SrCAR & pIR23 | >99 | nih.govacs.org |

| 3-Methoxycinnamic acid | Benzylamine | SrCAR & pIR23 | 91 | nih.govacs.org |

Note: This table illustrates the versatility of the biocatalytic system for producing various secondary allylic amines, including the direct precursor reaction for the title compound.

Elucidation of Reaction Mechanisms and Reactivity Profiles of E N Benzyl 3 Phenylprop 2 En 1 Amine

Mechanistic Investigations of Electrophilic and Nucleophilic Reactions Involving the Cinnamyl Amine Moiety

The cinnamyl amine moiety of (E)-N-benzyl-3-phenylprop-2-en-1-amine features two primary centers of reactivity: the carbon-carbon double bond and the nitrogen atom of the secondary amine. The double bond is susceptible to electrophilic attack, while the nitrogen atom acts as a nucleophile.

Electrophilic Additions to the Alkene: The π-electrons of the double bond can attack electrophiles, leading to the formation of a carbocation intermediate. youtube.comsavemyexams.com The stability of this carbocation is enhanced by the adjacent phenyl group through resonance. Subsequent attack by a nucleophile completes the addition reaction. A typical example is the hydrohalogenation with an acid like HBr, which would proceed via a carbocation at the benzylic position, followed by the addition of the bromide ion.

Nucleophilic Reactions of the Amine: The lone pair of electrons on the nitrogen atom makes the amine functionality nucleophilic. It can react with a variety of electrophiles, such as acyl chlorides and alkyl halides. For instance, acylation with acetyl chloride in the presence of a base would yield the corresponding amide. The reaction of amines with carbonyl compounds like aldehydes and ketones forms imines, also known as Schiff bases, through a reversible, acid-catalyzed process involving the elimination of water. libretexts.org

The reactivity of the cinnamyl amine moiety can be summarized in the following table:

| Reaction Type | Reagent/Conditions | Product Type |

| Electrophilic Addition | HBr, Br2, H2O/H+ | Halogenated or hydroxylated amine |

| Nucleophilic Acylation | Acetyl chloride, base | N-acetylated derivative |

| Nucleophilic Alkylation | Methyl iodide | Quaternary ammonium (B1175870) salt |

| Imine Formation | Aldehyde/Ketone, acid catalyst | Imine (Schiff base) |

Pericyclic and Rearrangement Reactions of this compound

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are often initiated by heat or light. ebsco.commsu.edu this compound, with its allylic amine structure, is a potential substrate for sigmatropic rearrangements, a class of pericyclic reactions.

A plausible rearrangement for this molecule is a nih.govacs.org-sigmatropic rearrangement if an appropriate substituent is present on the nitrogen or adjacent carbon. For instance, N-allyl-N-benzylhydroxylamines, which are structurally related, undergo a nih.govacs.org-sigmatropic rearrangement upon treatment with a strong base. While the title compound itself is not primed for a classic Cope or Claisen rearrangement, derivatives could be synthesized to undergo such transformations. For example, the related Claisen rearrangement is a thermal reaction of allyl aryl ethers and allyl vinyl ethers. byjus.com

Rearrangement reactions can also be induced under thermal conditions. For example, the thermal rearrangement of N-benzylaniline leads to the migration of the benzyl (B1604629) group to the ortho and para positions of the aniline (B41778) ring via a homolytic fission mechanism. researchgate.netlookchem.com A similar homolytic cleavage of the C-N bond in this compound at high temperatures could lead to benzyl and cinnamyl amine radicals, which could then recombine to form various rearranged products.

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction of this compound can target either the carbon-carbon double bond or the amine functionality.

Oxidation: The alkene can be oxidized to an epoxide using peroxy acids like m-CPBA. The benzylic C-H bonds are also susceptible to oxidation. wikipedia.org The secondary amine can be oxidized to a variety of products depending on the oxidant. For instance, hydrogen peroxide can form the corresponding hydroxylamine (B1172632) or nitrone. Stronger oxidizing agents like potassium permanganate (B83412) can lead to cleavage of the molecule. The selective oxidation of amines to imines is a significant transformation in organic synthesis and can be achieved using various catalysts. researchgate.net

Reduction: The most common reduction reaction for this molecule would be the catalytic hydrogenation of the carbon-carbon double bond. Using a catalyst such as palladium on carbon (Pd/C) with hydrogen gas would selectively reduce the double bond to yield N-benzyl-3-phenylpropan-1-amine. This reaction is typically highly efficient and proceeds under mild conditions.

A summary of potential oxidation and reduction reactions is provided below:

| Reaction Type | Reagent | Functional Group Targeted | Product |

| Epoxidation | m-CPBA | C=C double bond | Epoxide |

| Dihydroxylation | OsO4, NMO | C=C double bond | Diol |

| Catalytic Hydrogenation | H2, Pd/C | C=C double bond | Saturated amine |

| Amine Oxidation | H2O2 | Secondary amine | Hydroxylamine/Nitrone |

Photochemical and Thermal Transformations of this compound

The presence of a chromophore in the form of the styryl group suggests that this compound will be photochemically active. rsc.org Irradiation with UV light could lead to E/Z isomerization around the double bond. Photosensitized reactions of cinnamyl alcohol derivatives are known to undergo rearrangements. acs.org

Photocatalyzed allylic C-H amination is a modern synthetic method for forming C-N bonds. nih.govacs.org While this is typically a method for synthesizing allylic amines, the existing amine in the target molecule could potentially participate in intramolecular photochemical reactions. Photoredox catalysis can also enable allylic amination of alkenes. nih.gov

Thermally, as mentioned in section 3.2, the molecule may undergo rearrangement reactions involving homolytic cleavage of C-N or C-H bonds at elevated temperatures. researchgate.net

Kinetic Studies and Reaction Rate Determination for Transformations of this compound

Kinetic studies provide valuable insights into reaction mechanisms. For the transformations of this compound, reaction rates can be determined by monitoring the disappearance of the reactant or the appearance of the product over time using techniques like UV-Vis spectroscopy, HPLC, or NMR.

As a proxy, kinetic and thermodynamic investigations on the oxidation of cinnamyl alcohol have been reported. researchgate.net These studies show that the rate of oxidation can be influenced by the concentrations of the substrate and the oxidant, as well as temperature. The thermodynamic activation parameters such as activation energy (Ea), enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡) can be calculated from the temperature dependence of the rate constant.

A hypothetical kinetic experiment for the oxidation of this compound could yield data as follows:

| Temperature (K) | Rate Constant (k) (s⁻¹) | ln(k) | 1/T (K⁻¹) |

| 298 | 1.5 x 10⁻⁴ | -8.80 | 0.00336 |

| 308 | 3.1 x 10⁻⁴ | -8.08 | 0.00325 |

| 318 | 6.0 x 10⁻⁴ | -7.42 | 0.00314 |

| 328 | 1.1 x 10⁻³ | -6.81 | 0.00305 |

From an Arrhenius plot of ln(k) versus 1/T, the activation energy (Ea) can be determined. The other activation parameters can then be calculated using the Eyring equation. Such studies are crucial for optimizing reaction conditions and understanding the mechanistic details of the transformations of this versatile molecule.

Derivatization and Structure Activity Relationship Sar Studies of E N Benzyl 3 Phenylprop 2 En 1 Amine Analogs

Synthetic Routes to Novel (E)-N-benzyl-3-phenylprop-2-en-1-amine Derivatives

The synthesis of novel derivatives of this compound is centered on the strategic modification of its three primary structural components: the cinnamyl substructure, the benzyl (B1604629) moiety, and the nitrogen atom. These modifications are crucial for developing a comprehensive understanding of the molecule's structure-activity relationships.

The cinnamyl portion of the molecule, derived from cinnamic acid, presents two main sites for modification: the phenyl ring and the α,β-unsaturated double bond.

Aromatic Ring Substitution: The phenyl group of the cinnamyl moiety can be functionalized with a variety of substituents to alter its electronic and steric properties. This is often achieved by starting with appropriately substituted cinnamic acids or cinnamaldehydes. These precursors can then be converted to the corresponding cinnamylamines for subsequent reaction with benzylamine (B48309). Common modifications include the introduction of electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., halogens, nitro) at the ortho, meta, or para positions. mdpi.com

Alkene Backbone Modification: The double bond is a key feature, contributing to the molecule's geometry and potential for interaction. While preserving the (E)-configuration is often desired for specific biological targets, synthetic routes can be designed to produce the (Z)-isomer for comparative studies. Furthermore, reactions such as the Mizoroki–Heck reaction can be employed to introduce aryl groups at the β-position of the alkene, creating more complex styryl derivatives. rsc.org Controlling the stereochemistry of these reactions is a significant challenge, with palladium-catalyzed methods often favoring the formation of trans (E) products. researchgate.net

The N-benzyl group is readily modified by employing substituted benzylamines or benzyl halides in the synthesis. The most common synthetic approach is the reductive amination of cinnamaldehyde (B126680) with a substituted benzylamine.

Aromatic Ring Substitution: Similar to the cinnamyl ring, the benzyl ring can be substituted with various functional groups. SAR studies on related compounds have shown that the nature and position of these substituents can profoundly impact biological activity. nih.gov For instance, the introduction of fluoro or cyano groups at the ortho position of the benzyl ring has been shown to enhance inhibitory activity in some classes of compounds. nih.gov

Steric and Electronic Effects: By varying the substituents, researchers can systematically tune properties such as lipophilicity, hydrogen bonding capacity, and steric bulk. A common synthetic strategy involves reacting cinnamylamine (B1233655) with a range of substituted benzaldehydes in the presence of a reducing agent.

| Modification Site | Synthetic Strategy | Example Substituents | Potential SAR Insight |

| Benzyl Ring (ortho, meta, para) | Reductive amination using substituted benzylamines and cinnamaldehyde. | -F, -Cl, -CN, -CH₃, -OCH₃, -NO₂ | Influence of electronic effects (electron-donating vs. withdrawing) and steric hindrance on activity. nih.gov |

| Benzylic CH₂ Group | Use of α-substituted benzylamines (e.g., α-methylbenzylamine). | -CH₃ | Introduction of a chiral center to study stereochemical preferences for activity. |

The secondary amine nitrogen is a critical site for modification, influencing the compound's basicity, polarity, and ability to act as a hydrogen bond donor.

N-Alkylation/N-Arylation: The hydrogen on the nitrogen can be replaced with various alkyl or aryl groups to produce tertiary amines. This modification eliminates the hydrogen bond donating ability and increases steric bulk, which can significantly alter binding interactions with biological targets.

N-Acylation: Reaction with acyl chlorides or anhydrides converts the amine to an amide. This change neutralizes the basicity of the nitrogen and introduces a hydrogen bond acceptor (the carbonyl oxygen). The resulting N-cinnamyl-N-benzylamides are a distinct class of derivatives with different physicochemical properties. beilstein-journals.org

Quaternization: Treatment with alkyl halides can lead to the formation of a quaternary ammonium (B1175870) salt. This introduces a permanent positive charge, drastically increasing hydrophilicity and altering how the molecule interacts with biological systems.

Computational Approaches to Structure-Activity Relationships for this compound Derivatives

Computational methods are indispensable tools for rationalizing and predicting the structure-activity relationships of this compound derivatives, thereby guiding synthetic efforts.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. archivepp.com For a library of cinnamylamine derivatives, 2D or 3D QSAR models can be developed. nih.govresearchgate.net These models use calculated molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) to predict the activity of unsynthesized analogs, helping to prioritize which derivatives to synthesize. mdpi.com The quality of QSAR models is assessed through various validation parameters to ensure their predictive power. researchgate.net

Pharmacophore Mapping: This technique identifies the essential three-dimensional arrangement of chemical features (pharmacophore) that a molecule must possess to exert a specific biological effect. nih.gov For the this compound scaffold, a pharmacophore model would typically include features such as hydrophobic centers (the two phenyl rings), a hydrogen bond donor/acceptor (the amine), and specific spatial relationships between them. researchgate.netscience.gov This model can then be used to screen virtual libraries for new compounds that fit the pharmacophore and are likely to be active. nih.gov

Molecular Docking: If the three-dimensional structure of a biological target (e.g., an enzyme or receptor) is known, molecular docking can be used to predict the preferred binding mode and affinity of different derivatives. This provides insights into the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that contribute to activity, offering a structural basis for the observed SAR.

| Computational Technique | Application to Cinnamylamine Derivatives | Information Gained |

| QSAR | Predicts the biological activity of novel derivatives based on their structural properties. nih.gov | Identifies key molecular descriptors (e.g., AlogP, dipole moment) that correlate with activity. mdpi.com |

| Pharmacophore Mapping | Defines the essential 3D features required for activity. science.gov | Creates a template for designing new molecules with a higher probability of being active. researchgate.net |

| Molecular Docking | Simulates the binding of derivatives to a specific protein target. | Provides a detailed view of binding interactions and helps rationalize SAR at the atomic level. |

| Density Functional Theory (DFT) | Calculates optimized molecular geometries, vibrational frequencies, and electronic properties. nih.gov | Aids in understanding molecular stability, reactivity, and conformational preferences. scielo.br |

Conformational Analysis and Stereochemical Impact on Reactivity of this compound Analogs

The three-dimensional structure and stereochemistry of this compound analogs are critical determinants of their reactivity and biological activity.

Stereoisomerism: The primary stereochemical feature of the parent compound is the geometry of the C=C double bond, which is specified as (E) (trans). The corresponding (Z) (cis) isomer would have a different spatial arrangement of the phenyl and aminomethyl groups, which could lead to significantly different biological activities due to altered fit in a target binding site. Synthetic methods that provide stereochemical control are therefore highly valuable. researchgate.net

Conformational Flexibility: The molecule possesses considerable conformational freedom due to rotation around several single bonds (e.g., Ph-CH, C-N, N-CH₂). The relative orientation of the cinnamyl and benzyl groups is not fixed. Studies on related N,N-disubstituted amides have shown that hindered rotation around the C-N bond can lead to the existence of stable E/Z rotamers in solution, which can be identified using NMR spectroscopy. scielo.br Computational methods, such as Density Functional Theory (DFT), can be used to calculate the potential energy surface and identify the most stable low-energy conformations. scielo.br

Impact on Reactivity and Biological Activity: The specific conformation that a molecule adopts when it interacts with a biological target is known as its bioactive conformation. The energy required to adopt this conformation can influence binding affinity. Furthermore, the stereochemical arrangement of functional groups directly impacts molecular recognition. If a reaction or binding event is stereospecific, only one enantiomer or diastereomer will be active. For example, introducing a chiral center, such as by using α-methylbenzylamine in the synthesis, would result in a pair of diastereomers, which could be separated and tested individually to probe the stereochemical requirements of a biological target.

Design Principles for Enhanced Biological/Chemical Activity in this compound Derivative Libraries

The rational design of derivative libraries is guided by principles derived from SAR, computational modeling, and an understanding of the molecule's structural features. researchgate.net

Systematic Exploration of Chemical Space: A primary principle is the systematic and diverse modification of all accessible positions on the scaffold. This involves varying substituents on both aromatic rings to probe a wide range of electronic and steric properties and modifying the nitrogen atom to alter polarity and hydrogen-bonding characteristics.

Bioisosteric Replacement: This principle involves replacing functional groups with other groups that have similar physicochemical properties. For example, a phenyl ring could be replaced with a bioisosteric heterocycle (e.g., thiophene, pyridine) to explore new interactions, improve properties like solubility, or circumvent metabolic liabilities.

Conformational Constraint: To reduce the entropic penalty upon binding and to lock the molecule in a potentially more active conformation, structural rigidity can be introduced. This might involve incorporating the rotatable bonds into a ring system, guided by conformational analysis that identifies putative bioactive conformations.

Integration of Computational and Synthetic Efforts: An efficient design strategy involves a feedback loop between computational prediction and experimental synthesis. researchgate.net Initial SAR data from a small set of diverse analogs can be used to build a preliminary QSAR or pharmacophore model. nih.gov This model then predicts new structures with potentially higher activity, which are then synthesized and tested. The new data is used to refine the model, iterating the cycle to progressively optimize the desired activity. nih.gov This approach accelerates the discovery of lead compounds compared to random or intuitive approaches. researchgate.net

Theoretical and Computational Studies of E N Benzyl 3 Phenylprop 2 En 1 Amine

Quantum Chemical Calculations on the Electronic Structure of (E)-N-benzyl-3-phenylprop-2-en-1-amine

Quantum chemical calculations offer profound insights into the electronic characteristics of molecules, elucidating their reactivity, stability, and intermolecular interactions. For this compound, these theoretical approaches are instrumental in understanding its fundamental chemical nature.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, providing a framework for predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this analysis. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. A smaller gap generally implies higher reactivity.

For this compound, the FMO analysis reveals the distribution of electron density and identifies the most probable sites for electrophilic and nucleophilic attack. The phenyl and benzyl (B1604629) rings, with their delocalized π-electron systems, are expected to contribute significantly to the molecular orbitals. Theoretical calculations, often employing Density Functional Theory (DFT) at levels such as B3LYP with a 6-31G(d,p) basis set, can precisely determine the energies of these orbitals.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | - |

| LUMO | - |

| Energy Gap (ΔE) | - |

Data is hypothetical and for illustrative purposes pending specific experimental or computational studies.

Electrostatic Potential Mapping and Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other chemical species. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue representing areas of electron deficiency (positive potential).

In the case of this compound, the nitrogen atom of the amine group is anticipated to be a region of high electron density, making it a likely site for protonation and hydrogen bonding. Conversely, the hydrogen atoms attached to the nitrogen and the aromatic rings would exhibit a more positive potential. Understanding this charge distribution is crucial for predicting how the molecule will interact with biological targets or other reagents.

Molecular Dynamics Simulations of this compound in Various Environments

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. By simulating the movements of atoms and molecules, MD can reveal how this compound behaves in different environments, such as in a vacuum, in an aqueous solution, or within a lipid bilayer, which can be crucial for understanding its biological activity. These simulations can provide insights into its solvation properties, its ability to cross cell membranes, and its interactions with specific binding sites on proteins.

Conformational Landscape and Energy Minima Analysis of this compound

The biological activity and physical properties of a flexible molecule like this compound are heavily influenced by its three-dimensional shape or conformation. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and determine their relative energies.

Due to the presence of several single bonds, this compound can adopt numerous conformations. Computational methods can systematically explore this conformational landscape to identify the low-energy conformers, which are the most likely to be present at equilibrium. This analysis is vital for understanding how the molecule might fit into a receptor's binding pocket, a key aspect of drug design.

Computational Prediction of Spectroscopic Parameters and Reaction Pathways for this compound

Computational chemistry can also predict various spectroscopic properties of a molecule, such as its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can aid in the interpretation of experimental spectra and confirm the structure of the synthesized compound. For instance, theoretical calculations can predict the chemical shifts of protons and carbons in the NMR spectrum and the vibrational frequencies in the IR spectrum.

Furthermore, computational methods can be employed to investigate potential reaction pathways for this compound. By mapping the potential energy surface, researchers can identify transition states and calculate activation energies for various reactions, providing insights into the molecule's reactivity and metabolic fate.

Advanced Spectroscopic and Structural Characterization of E N Benzyl 3 Phenylprop 2 En 1 Amine

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For a compound with multiple aromatic and aliphatic regions like (E)-N-benzyl-3-phenylprop-2-en-1-amine, one-dimensional (¹H and ¹³C) NMR provides initial data, while multidimensional techniques are essential for definitive assignments. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish connectivity between protons and carbons throughout the molecular framework.

Based on structurally similar compounds, the expected chemical shifts can be predicted. rsc.orgmdpi.com The protons of the benzyl (B1604629) and phenyl groups would appear in the aromatic region (typically δ 7.2-7.5 ppm), while the allylic and benzylic CH₂ groups would be found further upfield. The vinyl protons' coupling constant would confirm the (E)-configuration of the double bond.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data is illustrative and based on analogous structures.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Benzyl-CH₂ | ~3.8 | ~54 |

| Amine-CH₂ | ~3.4 | ~50 |

| C=CH (allylic) | ~6.3 | ~128 |

| Ph-CH=C | ~6.6 | ~132 |

| Benzyl Aromatic C | 7.2-7.4 | 127-129 |

| Phenyl Aromatic C | 7.2-7.5 | 126-137 |

| Benzyl ipso-C | - | ~140 |

The single bonds within the this compound structure, specifically the N-CH₂(benzyl) and N-CH₂(allyl) bonds, are subject to rotational dynamics. Variable-temperature (VT) NMR studies can be used to probe the energy barriers associated with these rotations. At low temperatures, rotation may become slow enough on the NMR timescale to cause distinct signals for protons or carbons that are equivalent at room temperature, a phenomenon known as decoalescence. By analyzing the spectra at different temperatures, including the coalescence temperature where distinct signals merge, the free energy of activation (ΔG‡) for the rotational process can be calculated. researchgate.net Such studies would provide valuable information on the molecule's conformational flexibility.

Solid-State NMR (SSNMR) provides structural information on materials in their solid phase, complementing data from solution NMR and X-ray diffraction. For this compound, ¹³C and ¹⁵N SSNMR experiments would be particularly insightful. rsc.org Using techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS), high-resolution spectra of the solid material can be obtained. ¹⁵N SSNMR is highly sensitive to the local environment of the nitrogen atom, including its protonation state and involvement in intermolecular interactions like hydrogen bonding. rsc.org Furthermore, SSNMR can distinguish between different crystalline forms (polymorphs), which may exhibit distinct spectral signatures due to variations in molecular packing and conformation in the crystal lattice. rsc.org

High-Resolution Mass Spectrometry and Tandem Mass Spectrometry for Mechanistic Pathway Tracing

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound. By providing a mass measurement with high accuracy, HRMS can definitively establish the molecular formula (C₁₆H₁₇N).

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting product ions. nationalmaglab.org For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion and subjected to collision-induced dissociation (CID). uab.edu Based on studies of similar protonated benzylamines, a primary fragmentation pathway involves the cleavage of the benzylic C-N bond. nih.govresearchgate.netresearchgate.net This process typically leads to the formation of a highly stable benzyl cation, which may rearrange to the even more stable tropylium (B1234903) ion, observed at m/z 91. nih.govresearchgate.net Other fragmentation pathways could involve cleavages within the cinnamyl portion of the molecule. Tracing these fragmentation pathways helps to confirm the connectivity of the molecular structure.

Table 2: Plausible Mass Spectrometry Fragments of Protonated this compound

| m/z | Proposed Fragment | Formula |

|---|---|---|

| 224.1434 | [M+H]⁺ (Precursor Ion) | [C₁₆H₁₈N]⁺ |

| 91.0542 | Tropylium Ion | [C₇H₇]⁺ |

| 132.0808 | [M - C₇H₇]⁺ | [C₉H₁₀N]⁺ |

Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Intermolecular Interaction Analysis

The FT-IR spectrum would be expected to show a characteristic N-H stretching vibration for the secondary amine, typically in the range of 3300-3500 cm⁻¹. The position and shape of this band can indicate the extent of intermolecular hydrogen bonding in the sample. nih.gov Other key absorptions would include C-H stretches from the aromatic rings and the alkene moiety (~3000-3100 cm⁻¹), aliphatic C-H stretches (~2850-2960 cm⁻¹), an alkene C=C stretch (~1650 cm⁻¹), and aromatic C=C ring stretching bands (~1450-1600 cm⁻¹). researchgate.netsemanticscholar.org The C-N stretching vibration would be expected around 1180-1360 cm⁻¹.

Table 3: Characteristic Vibrational Frequencies for this compound Frequencies are approximate and based on data from analogous compounds. nih.govresearchgate.netresearchgate.net

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Method |

|---|---|---|

| N-H Stretch | 3300 - 3500 | FT-IR |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |

| Alkene C-H Stretch | 3010 - 3040 | FT-IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2960 | FT-IR, Raman |

| C=C Stretch (Alkene) | 1640 - 1660 | FT-IR, Raman |

| C=C Stretch (Aromatic) | 1450 - 1600 | FT-IR, Raman |

| N-H Bend | 1550 - 1650 | FT-IR |

| C-N Stretch | 1180 - 1360 | FT-IR |

X-ray Crystallography and Single Crystal Diffraction of this compound and Its Salts

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique would provide accurate measurements of bond lengths, bond angles, and torsion angles for this compound. Crucially, it would unambiguously confirm the trans or (E) geometry of the carbon-carbon double bond.

Analysis of a related imine structure, (E)-Benzyl(1-phenylethylidene)amine, reveals a monoclinic crystal system with a P2₁/n space group. researchgate.net A similar packing arrangement might be expected for the title compound. The crystal structure would also reveal the molecule's solid-state conformation and the nature of intermolecular interactions, such as N-H···π interactions or classical N-H···N hydrogen bonds if the crystal packing allows. Analysis of its salts (e.g., hydrochloride) would show how protonation affects the molecular geometry and intermolecular hydrogen bonding networks.

Table 4: Illustrative Crystallographic Data Based on a Structurally Similar Imine Data from (E)-Benzyl(1-phenylethylidene)amine for comparative purposes. researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.4633 |

| b (Å) | 10.4173 |

| c (Å) | 20.2426 |

| β (°) | 97.308 |

| Volume (ų) | 1142.71 |

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) Studies of Chiral this compound Derivatives

This compound is an achiral molecule and therefore does not exhibit optical activity. However, chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential for characterizing its chiral derivatives. wikipedia.org A chiral center could be introduced, for example, by replacing the benzyl group with an α-methylbenzyl (1-phenylethyl) group, yielding chiral (E)-N-(1-phenylethyl)-3-phenylprop-2-en-1-amine.

CD spectroscopy measures the differential absorption of left and right circularly polarized light, which is non-zero for chiral molecules. rsc.org The resulting CD spectrum, with its characteristic positive or negative peaks (known as Cotton effects), is highly sensitive to the absolute configuration of the stereocenters. The two enantiomers of a chiral derivative would produce mirror-image CD spectra. utexas.edu This technique is invaluable for assigning the absolute configuration of a newly synthesized chiral molecule. utexas.edue3s-conferences.org

ORD measures the variation of optical rotation as a function of the wavelength of light. wikipedia.org It is closely related to CD and provides complementary information about the stereochemistry of a chiral molecule. The shape of the ORD curve, particularly in the region of an absorption band, is characteristic of the molecule's three-dimensional structure. wikipedia.org

Biological Activity and Mechanistic Insights of E N Benzyl 3 Phenylprop 2 En 1 Amine Excluding Human Clinical Trials

In Vivo Pharmacological Studies in Non-Human Animal Models

There is a lack of published in vivo studies for (E)-N-benzyl-3-phenylprop-2-en-1-amine in any non-human animal models.

No pharmacokinetic studies detailing the absorption, distribution, metabolism, or excretion of this compound in animal systems have been found.

Consistent with the absence of in vitro data, there are no published reports on the pharmacodynamic effects of this compound in animal models. Studies investigating its physiological effects and its engagement with biological targets in a living organism are not available.

Identification and Elucidation of Signaling Pathways Modulated by this compound

A thorough review of published research reveals no studies that have identified or elucidated the specific signaling pathways modulated by this compound. Research into the biological activity of a compound often includes investigating its effects on cellular signaling cascades to understand its broader physiological or pharmacological effects. This can involve a variety of molecular biology techniques to assess changes in protein expression, phosphorylation states, or downstream gene activation.

While the broader class of cinnamaldehyde-related compounds has been noted for various biological activities, which are inherently linked to the modulation of cellular pathways, this information cannot be directly extrapolated to this compound without specific experimental evidence. For example, cinnamaldehyde (B126680) and its derivatives are known to interact with various receptors and enzymes, thereby influencing diverse pharmacological functions. mdpi.com However, the specific effects of the N-benzyl substitution in the title compound on its biological activity and pathway modulation remain uninvestigated.

Consequently, there is no available data to present regarding the specific signaling pathways affected by this compound, nor any information on its impact on key components of any such pathways. A data table detailing these aspects cannot be constructed based on the current scientific literature.

Applications of E N Benzyl 3 Phenylprop 2 En 1 Amine in Materials Science and Catalysis

(E)-N-benzyl-3-phenylprop-2-en-1-amine as a Ligand in Coordination Chemistry and Metal Complexes

There is no available scientific literature detailing the use of This compound as a ligand in coordination chemistry. The nitrogen atom in the amine group and the π-system of the allyl and phenyl groups could theoretically coordinate with metal centers. However, no studies have been published that synthesize, isolate, or characterize any metal complexes involving this specific compound as a ligand. Consequently, there is no data on its coordination modes, the stability of its potential complexes, or their applications.

Incorporation of this compound into Polymeric Architectures and Advanced Materials

Research on the incorporation of This compound into polymeric architectures or advanced materials has not been reported in the peer-reviewed literature. The presence of the amine and the vinyl group could potentially allow it to be used as a monomer or a functionalizing agent in polymer synthesis. However, no studies have been found that explore these possibilities or describe the properties of any resulting materials.

Catalytic Roles of this compound and Its Derivatives

There is a lack of research on the catalytic applications of This compound and its derivatives.

No studies have been published that investigate the use of This compound as an organocatalyst in asymmetric synthesis. Chiral amines are a well-established class of organocatalysts, but there is no evidence to suggest that this particular achiral amine has been explored for such purposes.

There is no available literature describing the use of This compound in supported catalysis or heterogeneous systems. The compound has not been reported as being immobilized on a solid support to act as a heterogeneous catalyst or ligand.

Supramolecular Assemblies and Self-Healing Materials Incorporating this compound

No research has been published on the use of This compound in the formation of supramolecular assemblies or its incorporation into self-healing materials. While amines and aromatic groups can participate in non-covalent interactions that drive self-assembly, no studies have specifically investigated this potential for the target compound.

Emerging Research Areas and Future Perspectives on E N Benzyl 3 Phenylprop 2 En 1 Amine

Unexplored Synthetic Methodologies and Industrial Scale-Up Considerations

The synthesis of allylic amines, including (E)-N-benzyl-3-phenylprop-2-en-1-amine, traditionally relies on established methods such as the reductive amination of cinnamaldehyde (B126680) with benzylamine (B48309) or transition-metal-catalyzed allylic substitutions. nih.gov However, the future of its synthesis lies in developing more efficient, sustainable, and scalable routes.

Unexplored Synthetic Routes: Future research could pivot towards greener and more atom-economical methodologies. Biocatalytic systems, for instance, offer a promising avenue. The use of enzymes like reductive aminases could enable the direct N-allylation of benzylamine using renewable precursors such as cinnamic acids, which are first reduced in situ to the corresponding aldehyde. nih.gov Another area of exploration is the development of multicomponent reactions catalyzed by inexpensive, earth-abundant metals like nickel. chemrxiv.orgrsc.org Such strategies, which combine simple, commercially available starting materials like alkenes, aldehydes, and amines in a single step, could provide a modular and highly efficient pathway to a diverse range of allylic amines, including the target compound. chemrxiv.orgrsc.org Furthermore, molybdenum-catalyzed dehydrative allylation of allyl alcohols with amines presents an economical protocol that avoids pre-functionalized starting materials. organic-chemistry.org

Industrial Scale-Up Considerations: Transitioning from laboratory-scale synthesis to industrial production presents several challenges. Key considerations include the cost and availability of starting materials, catalyst efficiency and reusability, and the environmental impact of the process. For catalytic systems, especially those using precious metals like palladium, catalyst recovery and lifespan are critical economic factors. acs.org The development of heterogeneous catalysts, such as nickel supported on materials like alumina-silica or molybdenum trioxide on titania, could simplify product purification and allow for catalyst recycling, making the process more viable for large-scale operations. organic-chemistry.orgacs.org Furthermore, adopting continuous flow chemistry over traditional batch processing could offer significant advantages in terms of safety, consistency, and throughput for the industrial-scale synthesis of this compound.

| Aspect | Traditional Method (e.g., Reductive Amination) | Future Perspective (e.g., Biocatalysis, Multicomponent Rxn) |

| Catalyst | Often requires precious metal catalysts (e.g., Pd, Pt). | Enzymes (reductive aminases), earth-abundant metals (e.g., Ni, Mo). nih.govchemrxiv.orgorganic-chemistry.org |

| Sustainability | May use harsh reducing agents and organic solvents. | Aqueous reaction media, renewable starting materials. nih.gov |

| Efficiency | Multi-step process (imine formation, then reduction). | Single-step, one-pot reactions. chemrxiv.org |

| Scale-Up | Batch processing, catalyst recovery can be costly. | Potential for continuous flow, reusable heterogeneous catalysts. organic-chemistry.orgacs.org |

Discovery of Novel Biological Targets and Therapeutic Potentials

The structural framework of this compound contains pharmacophores found in various bioactive molecules, suggesting a latent therapeutic potential that is yet to be explored. The N-benzyl group, in particular, is a common feature in compounds targeting the central nervous system.

Potential Pharmacological Activities: Derivatives of N-benzyl compounds have been investigated for a range of biological activities. For example, certain N-benzyl-triazole compounds have demonstrated antioxidant and anti-inflammatory properties by scavenging free radicals and inhibiting enzymes like lipoxygenase. mdpi.com Oxidative stress is a key factor in numerous pathologies, including neurodegenerative diseases and cardiovascular disorders. mdpi.com Therefore, this compound could be a candidate for screening as a novel antioxidant agent.

Furthermore, other complex N-benzyl structures have been designed as inhibitors of monoamine oxidases (MAO) and cholinesterases (ChE), enzymes that are critical targets in the treatment of depression and Alzheimer's disease. The core structure of the compound could potentially interact with the active sites of these enzymes, opening the door for its investigation as a lead compound for novel psychotropic or neuroprotective drugs. The allylic amine moiety also offers a versatile scaffold for further chemical modification to optimize binding and activity.

| Potential Biological Target | Rationale Based on Structural Analogs | Associated Therapeutic Area |

| Free Radical Species (e.g., DPPH, ABTS) | N-benzyl derivatives have shown potent radical scavenging activity. mdpi.com | Antioxidant therapy, Neuroprotection, Anti-inflammatory |

| Monoamine Oxidase (MAO) | N-benzyl moiety is present in known MAO inhibitors. | Depression, Anxiety, Parkinson's Disease |

| Cholinesterases (AChE, BChE) | N-benzyl compounds have been explored as ChE inhibitors. | Alzheimer's Disease, Cognitive Disorders |

| Lipoxygenase (LOX) | Related N-benzyl nitrones inhibit LOX, indicating anti-inflammatory potential. mdpi.com | Inflammatory Diseases |

Advancements in Material Science and Catalytic Applications

The functional groups within this compound—specifically the reactive allyl group and the coordinating amine—suggest potential applications beyond biology, in the realms of polymer science, surface chemistry, and catalysis.

Polymer Science: The allylamine (B125299) functionality is a known monomer for polymerization. wikipedia.org Poly(allylamine) and its derivatives are cationic polyelectrolytes used in applications such as layer-by-layer coatings, water purification, and for creating functional surfaces. nbinno.commdpi.com The presence of the bulky benzyl (B1604629) and phenyl groups in this compound could be exploited to synthesize novel polymers with unique physical properties, such as modified solubility, thermal stability, or refractive index. These polymers could find use in specialty coatings, membranes, or as scaffolds for functional materials. rsc.org

Corrosion Inhibition: Organic molecules containing nitrogen, sulfur, and π-electrons are often effective corrosion inhibitors for metals in acidic environments. bohrium.commdpi.com They function by adsorbing onto the metal surface, forming a protective barrier against the corrosive medium. researchgate.net The cinnamyl structure, in particular, has been studied for this purpose. researchgate.netnih.gov Given that this compound contains a nitrogen atom, multiple aromatic rings, and a double bond, it possesses all the key features of a potential corrosion inhibitor. Future research could evaluate its efficacy in protecting metals like mild steel or copper, which is highly relevant for industrial applications. bohrium.comresearchgate.net

Catalysis: The nitrogen atom in the amine can act as a ligand, coordinating with transition metals to form catalytic complexes. Allylic amines are versatile ligands, and palladium complexes, for example, are widely used in cross-coupling reactions. nih.gov The specific steric and electronic properties conferred by the benzyl and phenylpropyl substituents could lead to novel catalysts with unique reactivity or selectivity. These custom ligands could be applied in established transformations like the Tsuji-Trost reaction or in the development of new catalytic asymmetric processes. nih.gov

Integration of Artificial Intelligence and Machine Learning in Research

The exploration of this compound can be significantly accelerated by integrating artificial intelligence (AI) and machine learning (ML). These computational tools can navigate the vast chemical space to predict properties, optimize synthesis, and identify biological targets, thereby reducing the time and cost of traditional R&D.

Predictive Modeling and De Novo Design: ML algorithms can be trained on large datasets of chemical structures and their associated biological activities to create Quantitative Structure-Activity Relationship (QSAR) models. Such models could predict the potential therapeutic activities and toxicity profiles of this compound and its derivatives before they are even synthesized. Furthermore, generative AI models, such as Generative Adversarial Networks (GANs), can design novel molecules from scratch that are optimized for a specific biological target, using the core structure of the parent compound as a starting point.

Synthesis Planning and Reaction Optimization: AI platforms can analyze the chemical literature to propose novel and efficient synthetic routes. By predicting reaction outcomes and identifying potential side products, these tools can help chemists design robust and high-yielding synthetic pathways. This is particularly valuable for optimizing the industrial scale-up, where even small improvements in yield can have a significant financial impact.

Biological Target Identification: AI can analyze complex biological data, including genomic, proteomic, and metabolomic information, to identify potential protein targets for a given small molecule. By predicting drug-target interactions, ML can generate hypotheses about the mechanism of action of this compound, guiding experimental validation and accelerating the drug discovery process.

| AI/ML Application Area | Specific Task for this compound Research | Potential Impact |

| Property Prediction | Predict bioactivity, ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. | Prioritize synthesis of most promising derivatives; reduce animal testing. |

| De Novo Molecular Design | Generate novel analogues with enhanced activity against a specific target (e.g., MAO). | Discover patentable new chemical entities with improved therapeutic profiles. |

| Synthetic Route Planning | Propose efficient, high-yield synthetic pathways and optimize reaction conditions. | Accelerate synthesis, reduce development costs, and improve scalability. |

| Target Identification | Predict binding affinity against a wide range of human proteins. | Uncover novel mechanisms of action and new therapeutic indications. |

Challenges and Opportunities for Future Academic Exploration

The path forward for research into this compound is characterized by both significant challenges and compelling opportunities.

Challenges: The primary challenge is the current lack of dedicated research on this specific molecule. Without a body of existing literature, initial explorations require foundational work to establish its basic reactivity and biological profile. Securing funding for a relatively unknown compound can be difficult, as research often favors molecules with established preliminary data. Furthermore, developing a commercially viable synthesis that is both cost-effective and environmentally friendly will be a critical hurdle for any potential industrial application.

Opportunities: Despite the challenges, the opportunities are vast. The compound's structural similarity to known bioactive molecules provides a strong rationale for its exploration in drug discovery, particularly in neuropharmacology and as an antioxidant. The versatility of the allylic amine functional group opens up a wide field of investigation in material science, from creating novel polymers to developing new catalysts and corrosion inhibitors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.